1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
This compound features a hybrid heterocyclic scaffold combining a 2,3-dihydro-1H-indole moiety linked via a sulfanyl-ethanone bridge to a substituted 1,2,4-triazole ring. The triazole ring is further substituted at position 5 with a 3-methoxy-1-methyl-1H-pyrazole group. The sulfanyl (C–S–C) linkage between the ethanone and triazole is a critical structural feature, influencing both physicochemical properties and biological interactions .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-22-10-13(17(21-22)26-3)16-19-20-18(23(16)2)27-11-15(25)24-9-8-12-6-4-5-7-14(12)24/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBGAAFGWMMQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole ring : A bicyclic structure that contributes to its biological activity.
- Pyrazole moiety : Known for various pharmacological effects.
- Thioether linkage : Enhances stability and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 339.410 g/mol |
| SMILES | COc1ccc2[nH]c(SCC(=O)N3CCc4ccccc34)nc2c1 |
Anticancer Properties
Recent studies have indicated that compounds containing indole and pyrazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
- Case Study : A derivative of the compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Research Findings : In vitro studies revealed that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS) .
- Comparative Analysis : When compared to standard anti-inflammatory drugs like diclofenac, the compound exhibited superior efficacy in reducing inflammation markers .
Antimicrobial Activity
The presence of the pyrazole ring enhances the antimicrobial potential of the compound.
- Antibacterial Studies : The compound was evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. Zone of inhibition assays indicated that it outperformed several common antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : By binding to tubulin, it prevents polymerization, thereby disrupting mitotic spindle formation.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leads to reduced expression of inflammatory cytokines.
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Comparison with Similar Compounds
Key Differences in Linkages and Substituents
- Sulfanyl vs. Sulfonyl Linkages :
highlights that sulfonyl linkages (e.g., in 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole analogs) enhance specificity compared to carbonyl amide linkages. The target compound’s sulfanyl bridge may offer intermediate flexibility and electronic effects, balancing potency and selectivity . - Pyrazole Substitutions :
The 3-methoxy-1-methyl group on the pyrazole (target compound) contrasts with the 3-ethoxy-1-ethyl group in ’s analog. Methoxy groups generally improve metabolic stability over ethoxy, while methyl substitutions reduce steric hindrance compared to bulkier ethyl groups .
Table 1: Comparison of Triazole-Pyrazole Hybrids
Indole-Containing Analogs
Role of Indole Modifications
- 2,3-Dihydroindole vs.
- Substitution Patterns :
describes a compound with a 2,5-dimethoxyphenyl group on the triazole, whereas the target compound features a pyrazole substitution. Methoxy groups on aromatic rings enhance electron-donating effects, which may influence binding to hydrophobic pockets in biological targets .
Table 2: Indole-Based Triazole Derivatives
Impact of Heterocyclic Linkers
- Sulfanyl vs.
- Triazole vs. Pyrazolone Cores: ’s pyrazolone-based compounds (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one) exhibit distinct electronic profiles due to the pyrazolone ring’s keto-enol tautomerism, which is absent in the target compound’s triazole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
